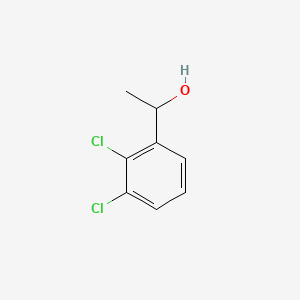

1-(2,3-Dichlorophenyl)ethanol

Description

1-(2,3-Dichlorophenyl)ethanol (CAS: 114686-85-0) is a chlorinated aromatic alcohol with the molecular formula C₈H₈Cl₂O and a molecular weight of 191.06 g/mol . This compound features a hydroxyl (-OH) group attached to a carbon adjacent to a dichlorophenyl ring (Cl substituents at positions 2 and 3). It is commonly utilized as an intermediate in pharmaceutical synthesis and organic chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCSGMDRGGZRRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70970140 | |

| Record name | 1-(2,3-Dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54798-91-3 | |

| Record name | 2,3-Dichloro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054798913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2,3-dichloroacetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation processes. This method uses a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of 2,3-dichloroacetophenone under hydrogen gas pressure. This approach is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,3-dichloroacetophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: It can be further reduced to 1-(2,3-dichlorophenyl)ethane using strong reducing agents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane.

Major Products Formed:

Oxidation: 2,3-Dichloroacetophenone.

Reduction: 1-(2,3-Dichlorophenyl)ethane.

Substitution: 1-(2,3-Dichlorophenyl)ethyl chloride.

Scientific Research Applications

1-(2,3-Dichlorophenyl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 1-(2,3-dichlorophenyl)ethanol is primarily related to its chemical reactivity. The compound can interact with various molecular targets through its hydroxyl and phenyl groups. These interactions can lead to the formation of covalent bonds with biological macromolecules, affecting their function and activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Dichlorophenyl Ethanol Derivatives

The position of chlorine substituents on the phenyl ring significantly alters physicochemical properties and applications. Key isomers include:

Key Findings :

- Solubility : The 2,3- and 3,4-isomers exhibit lower solubility in polar solvents compared to 2,5- and 2,6-isomers due to steric hindrance and dipole interactions .

- Reactivity: The 2,3-dichloro substitution pattern enhances electrophilic substitution resistance, making this compound less reactive in Friedel-Crafts reactions than its 3,4-isomer .

Functional Group Variants

1-(2,3-Dichlorophenyl)-2-hydroxyethanone

This ketone derivative (CAS: DV919) shares the dichlorophenyl group but replaces the ethanol’s hydroxyl with a ketone (-CO). It has a molecular weight of 205.04 g/mol and is used in flavone and heterocyclic compound synthesis . Unlike the ethanol derivative, its ketone group increases electrophilicity, facilitating nucleophilic additions .

1-(2,3-Dichlorophenyl)-3-phenylurea

A urea derivative (CAS: 13142-52-4) with the formula C₁₃H₁₀Cl₂N₂O (MW: 281.14 g/mol).

Comparison with Pharmacologically Relevant Analogues

Piperazine Derivatives

1-(2,3-Dichlorophenyl)piperazine hydrochloride (CAS: 119532-26-2) is a key intermediate in synthesizing antipsychotics like Aripiprazole . Unlike the ethanol derivative, its piperazine ring enables chelation with receptors, contributing to CNS activity .

| Parameter | This compound | 1-(2,3-Dichlorophenyl)piperazine HCl |

|---|---|---|

| Molecular Weight | 191.06 g/mol | 247.12 g/mol |

| Functional Group | -OH | Piperazine (-N-) |

| Application | Synthetic intermediate | Drug precursor (e.g., Aripiprazole) |

Hydrazine Derivatives

1-(2,3-Dichlorophenyl)-2-(1-phenylethylidene)hydrazine (Compound 2.76) demonstrates tubulin-binding activity, highlighting the role of the hydrazine group in anticancer research . In contrast, the ethanol derivative lacks this pharmacophore, limiting direct therapeutic applications .

Biological Activity

1-(2,3-Dichlorophenyl)ethanol, with the chemical formula CHClO, is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to an ethanol moiety, characterized by two chlorine atoms at the 2 and 3 positions on the benzene ring. This unique structure contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have suggested that this compound demonstrates significant antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

- Antifungal Activity : In addition to its antibacterial properties, this compound has also exhibited antifungal effects against certain fungal species. This dual activity enhances its potential utility in treating infections caused by both bacteria and fungi.

- Cytotoxic Effects : Preliminary studies indicate that the compound may possess cytotoxic properties against cancer cell lines. The mechanism appears to involve the disruption of cellular processes, although further research is needed to elucidate specific pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Interaction with Biological Macromolecules : The hydroxyl group and the phenyl ring facilitate interactions with proteins and nucleic acids, potentially leading to covalent modifications that affect their function.

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, contributing to its cytotoxicity. This mechanism involves the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(2-Chlorophenyl)ethanol | One chlorine atom on phenyl ring | Less chlorinated; potentially lower reactivity |

| 1-(3-Chlorophenyl)ethanol | One chlorine atom positioned differently | Different biological activity profile |

| 1-(2,4-Dichlorophenyl)ethanol | Two chlorine atoms at different positions | Broader antimicrobial spectrum |

| 1-(2,3-Dichlorobenzene | No hydroxyl group; aromatic hydrocarbon | Lacks alcohol functionality |

The presence of two chlorine substituents at the 2 and 3 positions on the phenyl ring distinguishes this compound from these similar compounds, impacting its reactivity and biological activity.

Case Studies

Several studies have investigated the biological effects of this compound:

- A study published in Journal of Medicinal Chemistry demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent.

- Another research effort focused on its cytotoxic effects on breast cancer cell lines. The results indicated significant reductions in cell viability when treated with varying concentrations of the compound over specific time periods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.